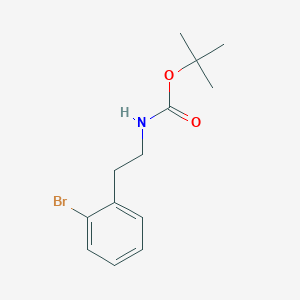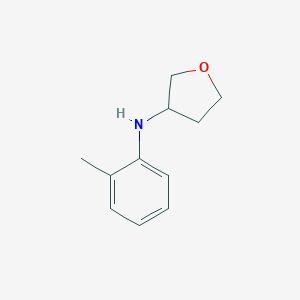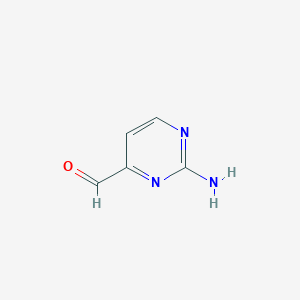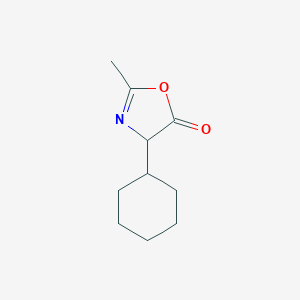![molecular formula C9H9NO B069485 3-Ethylfuro[3,2-c]pyridine CAS No. 182819-54-1](/img/structure/B69485.png)
3-Ethylfuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylfuro[3,2-c]pyridine is a heterocyclic organic compound with a molecular formula C10H9NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Ethylfuro[3,2-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. In addition, this compound has been found to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-Ethylfuro[3,2-c]pyridine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethylfuro[3,2-c]pyridine has no significant toxic effects on normal cells. However, it has been found to exhibit potent cytotoxicity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethylfuro[3,2-c]pyridine in lab experiments is its potency against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethylfuro[3,2-c]pyridine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further research is needed to explore the potential applications of this compound in material science and organic synthesis.
Synthesemethoden
The synthesis of 3-Ethylfuro[3,2-c]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 3-Pyridylacetaldehyde with ethyl vinyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of 3-Ethylfuro[3,2-c]pyridine in good yields. Other methods of synthesis include the use of palladium-catalyzed reactions and copper-mediated reactions.
Eigenschaften
CAS-Nummer |
182819-54-1 |
|---|---|
Produktname |
3-Ethylfuro[3,2-c]pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-ethylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
TXANSKRREMZELK-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=NC=C2 |
Kanonische SMILES |
CCC1=COC2=C1C=NC=C2 |
Synonyme |
Furo[3,2-c]pyridine,3-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)





![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)




![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)